Bambermycin
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Overview
Description
Bambermycin is a complex of antibiotics obtained from the organisms Streptomyces bambergiensis and Streptomyces ghanaensis. It is primarily used as a performance-enhancing antibiotic in animal nutrition, particularly for beef cattle, dairy cattle, poultry, and swine . The complex consists mainly of moenomycins A and C . This compound is effective against Gram-positive pathogenic bacteria but does not significantly affect Lactobacillus, Bifidobacterium, and other protective bacteria .
Preparation Methods
Bambermycin is produced through fermentation processes involving Streptomyces bambergiensis and Streptomyces ghanaensis . The industrial production of this compound involves cultivating these microorganisms under controlled conditions to optimize the yield of the antibiotic complex. The fermentation broth is then subjected to extraction and purification processes to isolate the active components, moenomycins A and C .
Chemical Reactions Analysis
Bambermycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups, affecting its chemical properties and efficacy.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bambermycin has several scientific research applications:
Chemistry: this compound is studied for its unique chemical structure and potential modifications to enhance its efficacy and spectrum of activity.
Biology: Research focuses on understanding the interactions between this compound and bacterial cell walls, as well as its effects on microbial communities in the gut of animals.
Mechanism of Action
Bambermycin exerts its effects by inhibiting the synthesis of the bacterial cell wall. It specifically targets the peptidoglycan layer, which is essential for bacterial cell wall integrity . By disrupting the formation of this layer, this compound effectively inhibits the growth of Gram-positive bacteria. The molecular targets of this compound include enzymes involved in the synthesis of peptidoglycan, such as transglycosylases .
Comparison with Similar Compounds
Bambermycin is unique in its specific action against Gram-positive bacteria and its minimal impact on beneficial gut bacteria like Lactobacillus and Bifidobacterium . Similar compounds include:
Penicillin: Another antibiotic that targets bacterial cell wall synthesis but has a broader spectrum of activity.
Vancomycin: Effective against Gram-positive bacteria but used primarily in human medicine for serious infections.
Bacitracin: Similar to this compound in targeting cell wall synthesis but with different applications and spectrum of activity.
This compound’s uniqueness lies in its specific use in animal nutrition and its minimal impact on beneficial gut bacteria, making it a valuable tool in promoting animal health and growth .
Properties
Molecular Formula |
C70H109N4O35P |
---|---|
Molecular Weight |
1597.6 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-3-hydroxy-6-[hydroxy-[(2R)-2-hydroxy-3-oxo-3-[(3E,7E,14E)-4,9,9,15,19-pentamethyl-12-methylideneicosa-3,7,14,18-tetraenoxy]propoxy]phosphoryl]oxy-3-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C70H109N4O35P/c1-31(2)16-14-18-33(4)20-21-34(5)24-26-69(9,10)25-13-12-17-32(3)19-15-27-97-62(92)40(80)29-99-110(95,96)109-67-57(58(108-68(71)93)70(11,94)59(107-67)61(90)91)106-64-45(73-37(8)77)48(83)55(42(102-64)30-98-65-52(87)49(84)46(81)41(28-75)101-65)104-63-44(72-36(7)76)47(82)54(35(6)100-63)103-66-53(88)50(85)51(86)56(105-66)60(89)74-43-38(78)22-23-39(43)79/h13,16,19-20,25,35,40-42,44-59,63-67,75,78,80-88,94H,5,12,14-15,17-18,21-24,26-30H2,1-4,6-11H3,(H2,71,93)(H,72,76)(H,73,77)(H,74,89)(H,90,91)(H,95,96)/b25-13+,32-19+,33-20+/t35-,40-,41-,42-,44-,45-,46-,47-,48-,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59-,63+,64+,65-,66-,67-,70+/m1/s1 |
InChI Key |
FUIOWSNNCWZETH-NAMXWVJMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H]([C@]([C@H](O[C@@H]3OP(=O)(O)OC[C@H](C(=O)OCC/C=C(\C)/CC/C=C/C(C)(C)CCC(=C)C/C=C(\C)/CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)C(=O)NC6=C(CCC6=O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)OCCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)O)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |
Origin of Product |
United States |
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